molecular formula C15H23N B12869250 3-Ethyl-2-(3-phenylpropyl)pyrrolidine

3-Ethyl-2-(3-phenylpropyl)pyrrolidine

Cat. No.: B12869250
M. Wt: 217.35 g/mol
InChI Key: SXOZOAZLZOOHGF-UHFFFAOYSA-N
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Description

3-Ethyl-2-(3-phenylpropyl)pyrrolidine is a chemical compound that belongs to the pyrrolidine class of compounds. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The compound has the molecular formula C15H23N and a molecular weight of 217.35 g/mol . It is characterized by the presence of an ethyl group at the third position and a phenylpropyl group at the second position of the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-(3-phenylpropyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 3-chloropropylamine with an aromatic aldehyde to form an imine intermediate, which is then reduced to yield the desired pyrrolidine . Another approach involves the use of primary amines and diols in the presence of a Cp*Ir complex to catalyze the N-heterocyclization reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using readily available starting materials and efficient catalytic systems. The use of nickel and cerium catalysts has been reported to facilitate the selective C(sp3)-C(sp2) cross-coupling reactions, making the process more practical and scalable .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-(3-phenylpropyl)pyrrolidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-(3-phenylpropyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring allows it to bind to enantioselective proteins, influencing their biological activity . The stereochemistry of the molecule plays a crucial role in its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

3-Ethyl-2-(3-phenylpropyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both an ethyl and a phenylpropyl group on the pyrrolidine ring enhances its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C15H23N

Molecular Weight

217.35 g/mol

IUPAC Name

3-ethyl-2-(3-phenylpropyl)pyrrolidine

InChI

InChI=1S/C15H23N/c1-2-14-11-12-16-15(14)10-6-9-13-7-4-3-5-8-13/h3-5,7-8,14-16H,2,6,9-12H2,1H3

InChI Key

SXOZOAZLZOOHGF-UHFFFAOYSA-N

Canonical SMILES

CCC1CCNC1CCCC2=CC=CC=C2

Origin of Product

United States

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